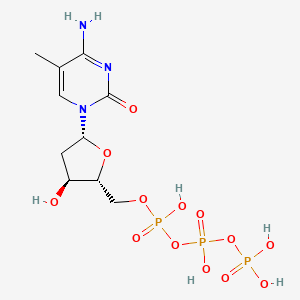

5-methyl-dCTP

描述

Structure

3D Structure

属性

CAS 编号 |

22003-12-9 |

|---|---|

分子式 |

C10H18N3O13P3 |

分子量 |

481.18 g/mol |

IUPAC 名称 |

[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |

InChI 键 |

NGYHUCPPLJOZIX-XLPZGREQSA-N |

SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

手性 SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

规范 SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

其他CAS编号 |

22003-12-9 |

同义词 |

5-methyl deoxycytidine-5'-triphosphate 5-methyl deoxycytidine-triphosphate 5-methyl-2'-deoxycytidine 5'-triphosphate 5-methyl-dCTP 5-methyldeoxycytidine triphosphate |

产品来源 |

United States |

Cellular Metabolism and Regulation of the 5 Methyl Dctp Pool

Pathways of 5-methyl-dCTP Biosynthesis

The formation of this compound is not part of the primary de novo nucleotide synthesis pathways but arises from salvage and modification routes.

The principal pathway for this compound synthesis involves the sequential phosphorylation of its precursor, 5-methyl-2'-deoxycytidine (B118692) (5me-dCyd). This process is carried out by a series of kinases that catalyze the transfer of phosphate (B84403) groups, ultimately converting the deoxynucleoside into its triphosphate form. This multi-step enzymatic cascade is analogous to the salvage pathways for canonical deoxynucleosides. The process begins with the phosphorylation of 5me-dCyd to 5-methyl-2'-deoxycytidine-5'-monophosphate (5-methyl-dCMP), followed by a second phosphorylation to yield 5-methyl-2'-deoxycytidine-5'-diphosphate (5-methyl-dCDP), and culminates in a final phosphorylation to produce this compound.

A significant source of the initial precursor, 5-methyl-2'-deoxycytidine, is the degradation of endogenous methylated DNA. nih.gov During processes such as DNA repair and cellular turnover, DNA is broken down into its constituent deoxynucleosides. This catabolic process releases 5-methyl-2'-deoxycytidine from genomic DNA, which can then enter the salvage pathway described above to be converted into this compound. The existence of robust cellular mechanisms to hydrolyze and eliminate this compound provides indirect but strong evidence for its continuous formation from sources like DNA degradation. mdpi.com

While it is established that mammalian cells possess the enzymatic machinery to phosphorylate 5-methyl-2'-deoxycytidine to this compound, the specific kinases responsible have not been fully characterized. mdpi.com However, research on various nucleoside kinases has demonstrated a degree of substrate promiscuity, suggesting that known deoxycytidine kinases may also act on 5-methyl-2'-deoxycytidine. For instance, studies on viral and bacterial kinases have identified enzymes capable of phosphorylating modified nucleosides, including phage kinases that can phosphorylate 5-methyl-dCMP. mdpi.com The presence of this compound in the cellular nucleotide pool implies the activity of at least one kinase that can initiate its conversion from the corresponding deoxynucleoside. mdpi.com

Catabolism and Hydrolysis of this compound

To prevent the potentially mutagenic incorporation of 5-methylcytosine (B146107) into DNA via DNA polymerase, cells have evolved "house-cleaning" enzymes that specifically degrade this compound. nih.gov

A key enzyme in the catabolism of this compound is the human all-alpha dCTP pyrophosphatase 1 (DCTPP1). nih.gov DCTPP1 functions as a pyrophosphohydrolase, catalyzing the hydrolysis of dCTP and its C5-modified derivatives, including this compound, into the corresponding monophosphate (5-methyl-dCMP) and pyrophosphate. portlandpress.comportlandpress.com This activity serves a crucial sanitizing role by cleansing the dNTP pool of non-canonical nucleotides. portlandpress.com

Studies have shown that DCTPP1 is relatively active on this compound. portlandpress.com In cells where DCTPP1 is deficient, there is a hypersensitivity to exposure to 5-methyl-2'-deoxycytidine. portlandpress.com Furthermore, the addition of this nucleoside to DCTPP1-deficient cells leads to a significant increase in global DNA methylation, confirming that this compound is formed and that DCTPP1's function is to prevent its incorporation into the genome. portlandpress.com Kinetic analyses have demonstrated that DCTPP1 hydrolyzes this compound with high efficiency, in some cases even greater than its primary substrate, dCTP. researchgate.net

| Substrate | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

|---|---|---|---|

| dCTP | 47.6 | 5.7 | 119,748 |

| This compound | 85.03 ± 7.02 | - | 143,000 |

| 5-Br-dCTP | 108.9 ± 6.48 | - | 256,000 |

| 5-I-dCTP | 94.40 ± 5.20 | - | 371,000 |

Data compiled from multiple sources. portlandpress.comresearchgate.net Note: kcat for some substrates was not available in the cited literature.

The enzymatic degradation of this compound is highly specific, highlighting the tailored nature of nucleotide pool sanitation. Not all enzymes that act on dCTP can process its 5-methylated form. A clear example is the bifunctional dCTP deaminase:dUTPase (Dcd:dut) from Mycobacterium tuberculosis, which efficiently hydrolyzes dCTP but shows no detectable activity towards this compound. nih.govmdpi.com

Conversely, highly specific hydrolases and deaminases for this compound exist. In addition to the mammalian DCTPP1 and its mouse ortholog RS21-C6, a specific this compound hydrolase, Orf135, has been identified in E. coli. mdpi.com Furthermore, bacteriophage XP-12, which has a genome containing 5-methylcytosine instead of cytosine, induces the synthesis of a unique enzyme upon infecting Xanthomonas oryzae: a this compound deaminase. nih.gov This enzyme specifically deaminates this compound to produce dTTP, providing a novel pathway for the biosynthesis of thymine (B56734) residues for the phage's DNA. nih.gov

| Enzyme | Organism/Source | Activity on dCTP | Activity on this compound |

|---|---|---|---|

| DCTPP1 | Human | Yes | Yes (Hydrolysis) |

| Dcd:dut | Mycobacterium tuberculosis | Yes (Deamination/Hydrolysis) | No |

| This compound deaminase | Bacteriophage XP-12 | - | Yes (Deamination) |

| RS21-C6 | Mouse | Yes | Yes (Hydrolysis) |

This table summarizes the specificity of different enzymes towards dCTP and this compound. nih.govmdpi.comnih.gov

Intracellular Homeostasis and Regulation of this compound Concentrations

The maintenance of appropriate levels of this compound is a crucial aspect of cellular dNTP pool homeostasis. This involves a delicate balance between its potential sources and mechanisms for its removal or conversion. The primary intracellular source of this compound is thought to be the salvage pathway, involving the phosphorylation of 5-methyl-deoxycytidine that arises from the degradation of methylated DNA. researchgate.netnih.gov While the specific mammalian kinases responsible for the phosphorylation of 5-methyl-deoxycytidine to this compound have not been fully identified, their existence is implied by the ability of mammalian cells to uptake and incorporate labeled 5-methyl-deoxycytidine into their DNA during replication. researchgate.netnih.gov

Cells have evolved sophisticated "dNTP pool sanitizing" mechanisms to prevent the accumulation and subsequent incorporation of non-canonical deoxynucleotides, including this compound, into the genome. These mechanisms are primarily enzymatic, involving pyrophosphatases that hydrolyze these modified nucleotides with high specificity and efficiency.

One of the key enzymes involved in this process in humans is dCTP pyrophosphatase 1 (DCTPP1), also known as XTP3-transactivated protein A. nih.govportlandpress.com DCTPP1 belongs to the MazG-like nucleoside triphosphate pyrophosphatase (NTP-PPase) superfamily and plays a crucial role in controlling the levels of dCTP and its derivatives. researchgate.netnih.gov DCTPP1 exhibits a high affinity for dCTP and its C5-modified analogs, including this compound. portlandpress.comnih.govmtak.hu The enzyme hydrolyzes this compound to 5-methyl-dCMP and pyrophosphate, thereby preventing its accumulation in the dNTP pool. portlandpress.com The mouse ortholog of human DCTPP1, RS21-C6, also demonstrates efficient hydrolysis of this compound. researchgate.netresearchgate.net

Kinetic studies have demonstrated the efficiency of DCTPP1 in hydrolyzing this compound. In some cases, DCTPP1 shows a higher specificity for this compound compared to the canonical dCTP. researchgate.net This "house-cleaning" function of DCTPP1 is vital for maintaining the purity of the dNTP pool available for DNA synthesis. nih.govmtak.hu

Table 1: Kinetic Parameters of Human DCTPP1 and Mouse RS21-C6 for Various Substrates

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Human DCTPP1 | dCTP | 47.6 | 5.7 | 119,000 |

| This compound | 33.3 | - | 143,000 | |

| 5-iodo-dCTP | 16.8 | - | 371,000 | |

| Mouse RS21-C6 | dCTP | - | - | 31,100 |

| This compound | 48.5 | - | - |

In addition to mammalian enzymes, other organisms also possess enzymes capable of hydrolyzing this compound. For instance, in E. coli, the Orf135 protein has been identified as a Nudix hydrolase with activity against this compound. nih.govnih.gov The MutT protein, another Nudix hydrolase from E. coli, is also known to hydrolyze 8-oxo-dGTP and has been suggested to have activity towards this compound. nih.gov

The dysregulation of the this compound pool, often linked to altered DCTPP1 activity, can have significant consequences for cellular function, particularly in the context of cancer. The overexpression or underexpression of DCTPP1 can lead to abnormal intracellular concentrations of this compound, which in turn can impact global DNA methylation patterns and gene expression.

Increased this compound Levels:

When the function of DCTPP1 is compromised, for instance through knockdown of its expression, cells exhibit an increase in the intracellular concentration of this compound. nih.govnih.gov This elevation of the this compound pool can lead to its increased incorporation into DNA during replication, resulting in global DNA hypermethylation. nih.govportlandpress.com Such changes in methylation patterns can alter the expression of various genes. For example, in gastric cancer cells, DCTPP1 knockdown led to increased this compound levels and hypermethylation of the promoter region of the Multidrug Resistance 1 (MDR1) gene, resulting in its downregulation. nih.gov

Table 2: Impact of DCTPP1 Expression on Intracellular this compound and Global DNA Methylation

| Cell Line | DCTPP1 Status | Intracellular this compound Level | Global DNA Methylation Level |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Control | Baseline | Baseline |

| Knockdown | Increased | Elevated | |

| MDA-MB-231 (Breast Cancer) | Control | Baseline | Baseline |

| Overexpression | Decreased | Decreased | |

| BGC-823 (Gastric Cancer) | Control | Baseline | Baseline |

| Knockdown | Increased | Increased (in MDR1 promoter) |

Decreased this compound Levels and Hypomethylation:

Conversely, the overexpression of DCTPP1, which is observed in several types of cancer including breast cancer, is associated with a decrease in intracellular this compound levels. nih.gov This reduction in the available pool of this compound can lead to global DNA hypomethylation, a common feature of many cancers. nih.gov The resulting alterations in gene expression can contribute to cancer cell growth, proliferation, and the maintenance of cancer stem cell-like properties. nih.gov The overexpression of DCTPP1 has been linked to a poor prognosis in breast cancer. nih.gov

The precise regulation of the this compound pool is therefore a critical component of maintaining both genetic and epigenetic stability. Dysregulation of this pool can lead to widespread changes in DNA methylation, contributing to the pathogenesis of diseases such as cancer.

Roles of 5 Methyl Dctp in Dna Dynamics and Epigenetic Regulation

Interaction with DNA Demethylation Pathways

Role as a Starting Substrate for Ten-Eleven Translocation (TET) Enzyme-Mediated Oxidation Pathways

5-methyl-dCTP (5-methyl-2'-deoxycytidine 5'-triphosphate) is a modified nucleotide analogue of deoxycytidine triphosphate (dCTP). It is recognized as a substrate for DNA polymerases and can be incorporated into DNA during replication and repair processes oncotarget.comacs.orgrsc.orgnih.govneb.comnih.gov. Beyond its direct incorporation, this compound plays a critical role as a precursor in the active DNA demethylation pathway. It is considered a starting substrate for the Ten-Eleven Translocation (TET) family of enzymes, which includes TET1, TET2, and TET3 neb.comnih.govjenabioscience.comresearchgate.netneb.comfrontiersin.orgresearchgate.net. These dioxygenases catalyze the sequential oxidation of the methyl group on 5-methylcytosine (B146107) (5mC) within DNA. This process generates a series of oxidized intermediates: 5-hydroxymethylcytosine (B124674) (5hmC), followed by 5-formylcytosine (B1664653) (5fC), and ultimately 5-carboxylcytosine (5caC) acs.orgnih.govfrontiersin.orgpnas.orgresearchgate.net. These oxidized forms are integral to the DNA demethylation cascade, where they are recognized and excised by enzymes like thymine (B56734) DNA glycosylase (TDG), paving the way for base excision repair (BER) to restore an unmethylated cytosine residue acs.orgpnas.org.

Epigenetic Significance of this compound-Derived Hydroxymethylation and Further Oxidation Products

The products of TET-mediated oxidation, namely 5hmC, 5fC, and 5caC, are not merely transient metabolic intermediates but also function as stable epigenetic marks acs.orgnih.govpnas.orgresearchgate.net. 5-hydroxymethylcytosine (5hmC) has gained significant attention and is often referred to as the "sixth base of the genome" due to its widespread presence and regulatory roles researchgate.net. These oxidized cytosine derivatives are instrumental in modulating chromatin structure and influencing genomic function nih.govpnas.orgresearchgate.netbio-rad.comfrontiersin.org. They can act as recognition sites for specific chromatin-binding proteins, known as "epigenetic readers," which in turn influence chromatin accessibility and the recruitment of the transcriptional machinery nih.govfrontiersin.orgresearchgate.netfrontiersin.org. For instance, 5hmC is frequently found in open chromatin regions and is often associated with active gene regulatory elements pnas.orgbio-rad.com. The dynamic interconversion between 5mC and its oxidized derivatives is fundamental to the process of active DNA demethylation, a process critical for resetting epigenetic states during cellular differentiation and development acs.orgnih.govfrontiersin.orgpnas.orgresearchgate.net.

Impact on Gene Expression and Transcriptional Control

Mechanisms of Gene Silencing and Epigenetic Alterations Induced by this compound Incorporation

The direct incorporation of this compound into the DNA during replication or repair can lead to the establishment of DNA hypermethylation oncotarget.comnih.govoup.comnih.govnih.gov. This process, particularly when occurring in gene promoter regions, is a well-established mechanism that results in gene silencing oncotarget.comnih.govpnas.orgnih.govoup.comnih.govnih.govnih.govnih.govasm.org. Experimental studies have demonstrated that introducing this compound into cellular systems, either through microinjection or electroporation, can effectively induce gene silencing, often by altering the methylation status of specific gene promoters neb.comnih.govjenabioscience.comneb.compnas.orgnih.gov. This induced silencing has been shown to be reversible by demethylating agents such as 5-aza-2'-deoxycytidine, confirming its epigenetic nature oup.comnih.govnih.gov. The underlying mechanism involves the action of DNA polymerases that incorporate this compound, leading to the presence of 5-methylcytosine residues within the newly synthesized DNA strands oncotarget.comacs.orgrsc.orgnih.govnih.gov. This incorporation can result in aberrant DNA methylation patterns that disrupt normal gene expression regulation. Notably, this compound can compete with the natural dCTP for incorporation, and in some cases, it has been shown to be a more efficient substrate for certain DNA polymerases acs.orgrsc.orgnih.gov.

Table 1: Effect of Nucleotide Incorporation on Gene Silencing

| Nucleotide Incorporated | Gene Affected | Observed Effect | Reversibility by Demethylation (e.g., 5-aza-CR) | Reference(s) |

| This compound | hprt | Gene silencing | Yes | oup.comnih.govnih.gov |

| 5-chlorocytosine-dCTP | hprt | Gene silencing | Yes | oup.comnih.govnih.gov |

| dCTP (control) | hprt | No silencing | N/A | oup.comnih.govnih.gov |

The hypermethylation induced by this compound incorporation can lead to the recruitment of methyl-CpG-binding proteins and histone deacetylases to the methylated promoter regions nih.govnih.govwikipedia.orgnih.gov. This recruitment event alters the local chromatin structure, promoting a more condensed, transcriptionally repressed state known as heterochromatin, which renders the DNA inaccessible to the transcription machinery and thus silences gene expression bio-rad.comnih.govnih.govwikipedia.orgnih.gov. In contrast, 5-hydroxymethylcytosine (5hmC), a downstream oxidation product of this compound, is often associated with open chromatin configurations and active gene expression pnas.orgbio-rad.com.

Heritable Changes in Chromatin State and Phenotype due to this compound

Epigenetic modifications, including the DNA methylation patterns influenced by this compound, possess the capacity for heritable transmission through cell division researchgate.netfrontiersin.orgnih.govd-nb.inforoyalsocietypublishing.org. This mitotic heritability means that altered epigenetic states, such as the gene silencing induced by this compound incorporation, can be perpetuated in daughter cells researchgate.netnih.govroyalsocietypublishing.org. Studies indicate that established epigenetic states, whether active or inactive, can be stably inherited researchgate.netnih.govroyalsocietypublishing.org. The incorporation of this compound can lead to alterations in the methylation status of specific DNA sequences, thereby influencing the local chromatin structure nih.govwikipedia.org. These changes in chromatin state can, in turn, affect gene expression patterns, potentially leading to observable phenotypic variations frontiersin.orgnih.govd-nb.info. While the direct attribution of specific heritable phenotypes solely to this compound is complex and involves multiple interacting factors, the fundamental principle that DNA methylation patterns are heritable and significantly impact gene expression, ultimately influencing phenotype, is a cornerstone of epigenetic research researchgate.netnih.govd-nb.inforoyalsocietypublishing.org. For example, research using nucleotide analogs like 5-chlorocytosine (B1228043), which mimics 5-methylcytosine, has demonstrated heritable gene silencing and altered methylation patterns, suggesting analogous effects might occur with this compound oup.comnih.govnih.gov. The capacity for epigenetic marks to be inherited across generations, though intricate in mammals, is a recognized phenomenon that contributes to phenotypic plasticity researchgate.netd-nb.inforoyalsocietypublishing.org.

Compound List:

this compound

dCTP

5-methylcytosine (5mC)

5-hydroxymethylcytosine (5hmC)

5-formylcytosine (5fC)

5-carboxylcytosine (5caC)

5-chlorocytosine

MedCTP (5-methyl-2'-deoxycytidine-5'-triphosphate)

CldCTP (5'-chloro-2'-deoxycytidine-5'-triphosphate)

Enzymatic Interactions and Molecular Recognition of 5 Methyl Dctp

Molecular Basis of DNA Polymerase Recognition of 5-methyl-dCTP

DNA polymerases, the enzymes responsible for synthesizing DNA, generally exhibit a high degree of fidelity in selecting and incorporating the correct deoxynucleoside triphosphates (dNTPs). This compound is recognized by many DNA polymerases as an analogue of dCTP and is efficiently incorporated into newly synthesized DNA strands. nih.gov

Studies have shown that polymerases such as Q5 DNA polymerase and human DNA polymerase β can readily utilize this compound as a substrate. nih.gov The efficiency of incorporation is often comparable to that of its unmodified counterpart, dCTP. The molecular basis for this recognition lies in the structural similarity between the two molecules. The addition of a methyl group at the C5 position of the cytosine base does not significantly hinder the Watson-Crick base pairing with guanine. The active site of many DNA polymerases can accommodate this modification, allowing for the formation of a stable ternary complex between the polymerase, the DNA template, and the incoming this compound.

Kinetic studies with human DNA polymerase β have indicated that the presence of a 5-methyl group on the incoming dCTP does not substantially alter the kinetic parameters of incorporation. However, the fidelity of different polymerases with this compound can vary, and the specific structural features of the polymerase active site play a crucial role in the efficiency and accuracy of incorporation. For some polymerases, the methyl group may introduce subtle steric effects that could influence the rate of incorporation or the fidelity of replication.

Below is a table summarizing the known interactions of various DNA polymerases with this compound:

| DNA Polymerase | Interaction with this compound | Key Findings |

| Q5 DNA Polymerase | Efficiently incorporates this compound. nih.gov | Incorporation is comparable to that of dCTP. nih.gov |

| Human DNA Polymerase β | Readily utilizes this compound as a substrate. | The methyl group is accommodated within the active site without major distortion. |

| Taq Polymerase | Can incorporate this compound, but high concentrations can inhibit PCR amplification. | Inhibition can be overcome by adjusting PCR conditions. |

| Vent™ Polymerase | Similar to Taq polymerase, can be inhibited by high concentrations of this compound. | Adjustments in denaturation temperature can improve amplification. |

Differential Activity of Methyl-Sensitive Restriction Endonucleases on this compound-Substituted DNA

The incorporation of this compound into DNA results in a methylated DNA strand, which can have profound effects on its interaction with other proteins, particularly restriction endonucleases. Many of these enzymes, which recognize and cleave specific DNA sequences, are sensitive to the methylation status of cytosine within their recognition sites.

When DNA is synthesized using this compound, the resulting fully or hemimethylated DNA can be resistant to cleavage by a variety of methyl-sensitive restriction enzymes. This phenomenon is the basis for techniques used to study DNA methylation patterns. The methyl group in the major groove of the DNA helix can sterically hinder the binding of the restriction enzyme to its recognition sequence or interfere with the catalytic mechanism of cleavage.

The sensitivity to methylation is highly specific to each enzyme. Some enzymes are completely blocked by the presence of a single methylated cytosine in their recognition site, while others may show partial inhibition or be completely insensitive. This differential activity provides a powerful tool for mapping methylation sites in DNA.

The following table details the activity of several common restriction endonucleases on DNA substituted with 5-methylcytosine (B146107):

| Restriction Endonuclease | Recognition Site | Activity on 5-methylcytosine-substituted DNA |

| HpaII | C'CGG | Inhibited |

| MspI | C'CGG | Not inhibited |

| HaeIII | GG'CC | Inhibited |

| HindIII | A'AGCTT | Partially inhibited |

| EcoRI | G'AATTC | Not inhibited |

| BamHI | G'GATCC | Inhibited |

| SalI | G'TCGAC | Inhibited |

| XhoI | C'TCGAG | Inhibited |

Effects of this compound on DNA-Binding Protein Interactions and DNA Structure

The incorporation of this compound into DNA, leading to the presence of 5-methylcytosine, has significant consequences for the structure of the DNA double helix and its interactions with various DNA-binding proteins. The methyl group of 5mC protrudes into the major groove of the DNA, a primary site for protein-DNA recognition.

This modification can either enhance or inhibit the binding of specific proteins. For example, a class of proteins known as methyl-CpG-binding domain (MBD) proteins, such as MeCP2, specifically recognize and bind to methylated CpG sites. This binding, in turn, can recruit other proteins to remodel chromatin and repress gene transcription.

Conversely, the presence of 5mC can block the binding of certain transcription factors to their cognate DNA sequences, thereby preventing gene activation. The precise effect of methylation on protein binding is dependent on the specific protein and the sequence context of the methylated cytosine.

From a structural perspective, the addition of a methyl group to cytosine can subtly alter the conformation of the DNA helix. It can increase the thermal stability of the DNA duplex and influence local DNA flexibility and curvature. These structural alterations can, in turn, affect the way DNA is packaged into chromatin and its accessibility to the cellular machinery involved in transcription, replication, and repair. Therefore, the enzymatic incorporation of this compound is a key initiating event that triggers a cascade of changes in DNA structure and its interactions with the proteome.

Methodological Approaches in 5 Methyl Dctp Research

In Vitro Enzymatic Synthesis of 5-methyl-dCTP-Containing Nucleic Acids

The enzymatic creation of DNA containing 5-methylcytosine (B146107) provides researchers with essential tools for investigating the epigenetic landscape. By incorporating this compound during DNA synthesis, it is possible to produce defined, fully methylated DNA substrates for a wide range of biochemical and cellular studies neb.comneb.comneb.com.

The Polymerase Chain Reaction (PCR) is a primary method for generating nucleic acids containing 5-methylcytosine. This is achieved by substituting the standard deoxycytidine triphosphate (dCTP) in the reaction mixture with this compound researchgate.netzymoresearch.com. However, this substitution is not always straightforward.

Initial research revealed that the complete replacement of dCTP with this compound could inhibit the efficient amplification of some DNA templates by certain DNA polymerases, such as Taq polymerase and Vent polymerase, under standard reaction conditions researchgate.netnih.gov. The increased stability of the 5-methyl-dC:dG base pair compared to the standard dC:dG pair is thought to impede the denaturation step of the PCR cycle. To overcome this challenge, several optimization strategies have been developed:

Increased Denaturation Temperature: Elevating the denaturation temperature to 100°C helps to fully separate the DNA strands, overcoming the increased melting temperature of the methylated DNA researchgate.netnih.gov.

Addition of Destabilizing Agents: Incorporating deoxyinosine triphosphate (dITP) into the reaction mix can help destabilize the strong hydrogen bonding between 5-methylcytosine and guanine, facilitating amplification researchgate.netnih.gov.

Use of High-Fidelity Polymerases: Modern high-fidelity DNA polymerases, such as Q5 High-Fidelity DNA Polymerase, have been shown to incorporate this compound as efficiently as the canonical dCTP, often without the need for significant protocol adjustments researchgate.netnih.govmdpi.com.

These optimized PCR protocols allow for the reliable production of DNA fragments where all cytosine residues are replaced by 5-methylcytosine.

| Parameter | Issue with this compound | Optimization Strategy | Applicable Polymerases | Reference |

| Denaturation | Inefficient strand separation due to higher melting temperature of m5dC:dG pairs. | Increase denaturation temperature to 100°C. | Taq, Vent | researchgate.netnih.gov |

| Base Pairing | Strong m5dC:dG pairing can stall polymerase. | Add dITP to the reaction mix to destabilize base pairing. | Taq, Vent | nih.gov |

| Polymerase Efficiency | Some polymerases show reduced amplification efficiency with this compound. | Utilize high-fidelity polymerases engineered for efficient incorporation of modified nucleotides. | Q5 DNA Polymerase | nih.govmdpi.com |

The ability to synthesize fully and specifically methylated DNA via PCR is crucial for a variety of biochemical assays. These artificially methylated DNA molecules serve as invaluable substrates and tools for studying DNA-protein interactions and the effects of methylation on DNA processing nih.gov.

Applications of these synthesized substrates include:

Analysis of Restriction Endonucleases: PCR-generated methylated DNA can be used to systematically test the sensitivity of various restriction enzymes to cytosine methylation in their recognition sites researchgate.netnih.gov.

Studying Methyl-Dependent Enzymes: These substrates are essential for defining the specificity and activity of enzymes that specifically recognize and bind to or cleave methylated DNA researchgate.netnih.gov.

Protein Pull-Down Assays: 5-methylated DNA probes can be used as bait to isolate and identify proteins from cellular extracts that specifically bind to methylated DNA jenabioscience.comjenabioscience.comjenabioscience.com.

Methylation Reference Standards: These defined DNA fragments serve as positive controls and standards in quantitative methylation analysis experiments jenabioscience.comjenabioscience.com.

Cellular Introduction and Manipulation of this compound Levels

Understanding the cellular consequences of DNA methylation often requires methods to introduce this compound or its precursors into living cells and to track its subsequent incorporation and metabolic fate.

Directly introducing the charged this compound molecule across the cell membrane is challenging. However, researchers have employed several strategies to study its effects within a cellular context.

Microinjection: Direct microinjection has been used to deliver this compound into large cells, such as Xenopus laevis embryos. This technique bypasses the cell membrane and allows for the study of developmental effects resulting from an excess of this modified nucleotide jenabioscience.comjenabioscience.comjenabioscience.com.

Nucleoside Precursor Delivery: A more common approach for mammalian cells is to supply the dephosphorylated form, the nucleoside 5-methyl-2'-deoxycytidine (B118692). This molecule can be taken up by cells through nucleoside transporters. Once inside the cell, it is believed that cellular kinases phosphorylate it sequentially to the mono-, di-, and finally the triphosphate (this compound) form, making it available for incorporation into DNA during replication nih.gov.

Once delivered or endogenously produced, tracking the incorporation of 5-methylcytosine into the genome is key to understanding its dynamics. The primary intracellular source of this compound is thought to be the salvage pathway, arising from the degradation of methylated DNA nih.gov.

To monitor the dynamics of cytosine incorporation during processes like DNA replication and repair, researchers often use modified nucleoside analogs. For example, 5-ethynyl-2'-deoxycytidine (EdC) can be supplied to cells. EdC is processed by the cell into 5-ethynyl-2'-deoxycytidine triphosphate (EdCTP), which is then accepted as a substrate by DNA polymerases and incorporated into newly synthesized DNA. The ethynyl group serves as a chemical handle, allowing for subsequent fluorescent labeling via "click chemistry," which enables the visualization and quantification of DNA synthesis and incorporation dynamics in vivo nih.gov. Kinetic analyses have shown that some polymerases can incorporate EdCTP with an efficiency only slightly lower than that of the natural dCTP nih.gov.

Quantitative Analysis and Detection Methodologies for this compound and its Metabolic Products

Accurate quantification of this compound pools and the resulting 5-methylcytosine in DNA is fundamental to epigenetic research. A variety of sensitive and specific methods have been developed for this purpose.

Methodologies for detecting and quantifying this compound itself or the 5-methylcytosine base after its incorporation into DNA can be broadly categorized.

Chromatography-Mass Spectrometry: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the direct quantification of dNTP pools from cell extracts. It offers high sensitivity and accuracy, allowing for the separation and measurement of this compound from other canonical and non-canonical nucleotides researchgate.netnih.gov.

Enzymatic Assays: Innovative fluorescence-based methods have been developed for high-throughput quantification. These assays often rely on specific enzymes to distinguish between dNTPs. A notable example involves the use of the Dcd:dut enzyme from Mycobacterium tuberculosis, which specifically hydrolyzes dCTP but not this compound or 5-hydroxymethyl-dCTP. By treating a sample with this enzyme to eliminate dCTP, the remaining this compound can be quantified specifically using a DNA polymerase-based incorporation assay nih.govmdpi.com.

Post-Incorporation Analysis: After this compound is incorporated into DNA as 5-methylcytosine, its presence and abundance can be analyzed by several downstream methods. These include techniques based on methylation-sensitive restriction enzyme digestion, affinity enrichment using antibodies specific for 5-methylcytosine, and various sequencing approaches that can provide single-nucleotide resolution maps of methylation patterns nih.govnih.govmdpi.com.

| Method | Principle | Target Analyte | Key Features | Reference |

| HPLC-MS | Chromatographic separation followed by mass-based detection and quantification. | This compound (in cell extracts) | High sensitivity, high accuracy, absolute quantification. | researchgate.netnih.gov |

| Fluorescence-Based Enzymatic Assay | Selective enzymatic degradation of canonical dCTP, followed by polymerase-based incorporation and fluorescent detection of remaining this compound. | This compound (in cell extracts) | High-throughput, specific, does not require mass spectrometry. | nih.govmdpi.com |

| Methylation-Specific PCR (MSP) | Bisulfite conversion of DNA followed by PCR with primers specific for methylated vs. unmethylated sequences. | 5-methylcytosine (in DNA) | Rapid assessment of methylation status at specific CpG sites. | researchgate.net |

| Mass Spectrometry of Digested DNA | Base-specific cleavage of DNA followed by mass analysis of the resulting fragments to identify methylation patterns. | 5-methylcytosine (in DNA) | Quantitative, provides precise location of methylation. | nih.gov |

Enzyme-Based Fluorescence and Spectrophotometric Quantification Assays

Enzyme-based assays provide sensitive and often high-throughput methods for the quantification of this compound in cellular extracts. These techniques leverage the specificity of enzymes that can distinguish between canonical and modified nucleotides.

Fluorescence-Based Quantification:

Recent advancements have led to the development of innovative high-throughput fluorescence-based protocols for quantifying noncanonical dNTPs, including this compound. nih.govresearchgate.net One such method employs specific enzymes that can hydrolyze either the canonical or the noncanonical dNTP analogs, allowing for their differentiation. nih.govresearchgate.net For instance, the Q5 DNA polymerase can incorporate this compound into a DNA strand, and the resulting increase in double-stranded DNA can be quantified using a fluorescent dye like EvaGreen. researchgate.net To specifically quantify this compound in a sample containing dCTP, an enzyme such as dCTP deaminase (Dcd:dut) can be used. This enzyme selectively hydrolyzes dCTP, leaving this compound intact for subsequent quantification. nih.gov The fluorescence signal, which is proportional to the amount of incorporated dNTP, is measured over time, and the kinetic data is analyzed to determine the concentration of the nucleotide. researchgate.net

A continuous fluorescence-based assay has also been developed to screen for inhibitors of DNA methyltransferases, which could indirectly provide insights into this compound metabolism. nih.govbucknell.edu This assay couples the methylation of a DNA substrate to the generation of a fluorescent signal through the action of a methylation-sensitive endonuclease. nih.govbucknell.edu

Spectrophotometric Quantification:

Continuous spectrophotometric assays can also be employed to monitor enzyme activity related to this compound. For example, the activity of dCTP deaminase can be measured by monitoring the change in absorbance at a specific wavelength as dCTP is converted to deoxyuridine. nih.gov While this method is primarily used to assess the activity of the enzyme itself, it can be adapted to confirm the selective degradation of dCTP in a mixture, thereby isolating this compound for quantification by other means. nih.gov

| Assay Type | Principle | Key Enzymes | Detection Method | Application |

| Fluorescence-Based | Enzymatic incorporation of this compound into DNA, followed by fluorescent dye intercalation. Selective enzymatic degradation of dCTP for specific quantification. | Q5 DNA Polymerase, dCTP deaminase (Dcd:dut) | Fluorescence plate reader | High-throughput quantification of this compound in dNTP pools. nih.govresearchgate.net |

| Spectrophotometric | Monitoring the change in absorbance resulting from the enzymatic conversion of a related nucleotide (e.g., dCTP). | dCTP deaminase (Dcd:dut) | Spectrophotometer | Assessing the activity of enzymes that differentiate between dCTP and this compound. nih.gov |

Advanced Chromatographic and Mass Spectrometric Approaches

For highly sensitive and accurate quantification of this compound and its derivatives, researchers often turn to the powerful combination of chromatography and mass spectrometry.

High-Performance Liquid Chromatography (HPLC):

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers exceptional specificity and sensitivity for the analysis of modified nucleotides. nih.govresearchgate.net This technique can be used to simultaneously measure urinary 5-methylcytosine and 5-methyl-2'-deoxycytidine, providing insights into DNA demethylation pathways. nih.govresearchgate.net The use of isotope internal standards and online solid-phase extraction enhances the accuracy and lowers the detection limits of this method. nih.gov LC-MS/MS is considered a gold standard for the comprehensive assessment of genome-wide methylation levels. cd-genomics.commdpi.com

Base-Specific Cleavage and Mass Spectrometry:

A high-throughput method for analyzing DNA methylation patterns involves base-specific cleavage of PCR products followed by mass spectrometry, often MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry). nih.gov In this approach, bisulfite-treated DNA is amplified, and the resulting products are subjected to cleavage at specific bases. The mass of the resulting fragments, which differs depending on the original methylation status, is then determined by mass spectrometry. nih.gov This allows for the quantitative estimation of methylation at specific CpG sites. nih.gov

| Technique | Principle | Sample Preparation | Detection Method | Key Advantages |

| HPLC | Separation of nucleobases based on their physicochemical properties. | Enzymatic or acid hydrolysis of DNA. | UV absorbance | Robust and quantitative for overall methylation levels. bohrium.com |

| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio detection of molecules. | Enzymatic digestion of DNA into individual nucleotides. | Mass spectrometer | High sensitivity and specificity; can analyze multiple modifications simultaneously. nih.govcd-genomics.com |

| Base-Specific Cleavage and MS | Mass analysis of DNA fragments generated by base-specific cleavage of bisulfite-treated DNA. | Bisulfite treatment, PCR amplification, in vitro transcription, and RNase digestion. | MALDI-TOF Mass Spectrometer | High-throughput, quantitative analysis of methylation at specific CpG sites. nih.gov |

Genomic and Epigenomic Profiling of this compound-Derived Modifications

Beyond simple quantification, understanding the precise genomic location of 5-methylcytosine derived from the incorporation of this compound is essential. Several powerful techniques, originally developed for studying canonical DNA methylation, have been adapted for this purpose.

Adaptations of Bisulfite Sequencing for this compound-Related Studies

Bisulfite sequencing is the gold-standard method for single-nucleotide resolution mapping of DNA methylation. wikipedia.orgabcam.com The process involves treating DNA with sodium bisulfite, which deaminates unmethylated cytosine residues to uracil, while 5-methylcytosine remains largely unreactive. wikipedia.orgabcam.com Subsequent PCR amplification and sequencing reveal the original methylation status, as the uracils are read as thymines. abcam.com

When studying the incorporation of this compound, bisulfite sequencing can be used to map the resulting 5-methylcytosine residues in the newly synthesized DNA. However, a significant limitation of standard bisulfite sequencing is its inability to distinguish between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC). nih.gov 5hmC, an oxidation product of 5mC, also remains resistant to bisulfite-induced deamination. nih.gov

To address this ambiguity, oxidative bisulfite sequencing (oxBS-Seq) has been developed. wikipedia.orgabcam.com This method involves an initial oxidation step that specifically converts 5hmC to 5-formylcytosine (B1664653) (5fC). abcam.com During the subsequent bisulfite treatment, 5fC is converted to uracil. By comparing the results of standard bisulfite sequencing (which detects both 5mC and 5hmC as cytosine) with oxBS-Seq (where only 5mC is read as cytosine), researchers can precisely map the locations of both modifications at single-base resolution. wikipedia.orgabcam.com

Comparative and Evolutionary Aspects of 5 Methyl Dctp Function

Occurrence and Functional Significance of 5-methyl-dCTP Across Biological Domains (Bacteria, Archaea, Eukaryotes, Viruses)

The presence and functional implications of this compound, inferred from the detection of its product 5mC, vary significantly across the biological domains.

Bacteria: In the bacterial domain, 5-methylcytosine (B146107), and by extension the precursor this compound, is primarily associated with restriction-modification (R-M) systems. These systems act as a form of prokaryotic immunity, distinguishing between native and foreign DNA. The host bacterium's DNA is methylated at specific recognition sites by DNA methyltransferases (DNMTs), protecting it from cleavage by its own restriction enzymes. Invading foreign DNA, such as that from bacteriophages, lacks this methylation pattern and is consequently degraded. Beyond this protective role, DNA methylation in bacteria is also involved in the regulation of gene expression, DNA replication, and mismatch repair. For instance, the orphan methyltransferase Dcm in E. coli methylates the second cytosine in the sequences 5'-CCAGG-3' and 5'-CCTGG-3'. frontiersin.org

Archaea: Similar to bacteria, archaea utilize DNA methylation, including 5mC, in their R-M systems. Phylogenetic analyses suggest that DNA methyltransferases were present in the last common ancestor of eubacteria, archaebacteria, and eukaryotes. nih.gov The ratio of different types of methylated bases can vary, with one study indicating that genes for N6-methyladenine, N4-methylcytosine, and 5-methylcytosine DNA methyltransferases occur in an approximate 4:2:1 ratio in archaea. nih.gov

Eukaryotes: In eukaryotes, the role of 5-methylcytosine, and therefore the significance of this compound, is profoundly different and more complex. Here, 5mC is a cornerstone of epigenetic regulation, playing crucial roles in gene silencing, genomic imprinting, X-chromosome inactivation, and the suppression of transposable elements. researchgate.net The methylation patterns are established and maintained by a conserved family of DNMTs. Unlike the sequence-specific methylation often seen in prokaryotes, eukaryotic DNA methylation predominantly occurs at CpG dinucleotides. researchgate.net The presence of 5mC and the enzymes that produce it are widespread among eukaryotes, although some organisms, such as the yeast Saccharomyces cerevisiae and the nematode Caenorhabditis elegans, have largely lost this modification. nih.gov

Viruses: Viruses exhibit a diverse relationship with this compound and DNA methylation. Some viruses have their own DNMTs, while others co-opt the host's methylation machinery to modify their genomes. This can serve various purposes, including mimicking the host's methylation patterns to evade its defense mechanisms or regulating their own gene expression during the viral life cycle. For example, some viruses may have methylated CpG sites in their genomes, which can influence their replication and latency. zymoresearch.com Conversely, the host's methylation system can also act as a defense mechanism by silencing integrated viral DNA. researchgate.net

| Biological Domain | Primary Functional Significance of 5-methylcytosine (derived from this compound) | Key Enzymes Involved | Common Methylation Context |

|---|---|---|---|

| Bacteria | Restriction-Modification Systems, Gene Regulation, DNA Repair | DNA Methyltransferases (e.g., Dcm) | Specific recognition sequences (e.g., 5'-CCWGG-3') |

| Archaea | Restriction-Modification Systems | DNA Methyltransferases | Specific recognition sequences |

| Eukaryotes | Gene Silencing, Genomic Imprinting, X-chromosome Inactivation, Genome Stability | DNA Methyltransferases (DNMT1, DNMT3 family) | CpG dinucleotides |

| Viruses | Evasion of Host Defenses, Regulation of Viral Gene Expression | Host or Viral DNA Methyltransferases | Varies; can include CpG dinucleotides |

Diversification of this compound Metabolism and its Roles in Different Organisms

The metabolic pathways that produce and utilize this compound have diversified to support the distinct roles of 5mC in different organisms. In most organisms, 5mC is incorporated into DNA via the action of DNMTs, which transfer a methyl group from S-adenosyl methionine (SAM) to cytosine residues already present in the DNA strand.

However, there is evidence for the direct incorporation of this compound during DNA synthesis. For instance, in humans, dCTP pyrophosphatase 1 has been shown to modulate the metabolism of this compound, suggesting the existence of cellular pools of this modified nucleotide. jenabioscience.com The bacteriophage XP-12, which infects Xanthomonas oryzae, provides a unique example of a diversified metabolic pathway. The DNA of this phage contains 5-methylcytosine instead of cytosine. To achieve this, the phage induces the synthesis of a specific dCTP methyltransferase that converts dCTP to this compound, which is then used as a substrate for DNA synthesis.

The functional roles of the resulting 5mC are also highly diversified. In prokaryotes, the primary role is often defensive, as part of the R-M system. In contrast, eukaryotes have co-opted this modification for a vast array of regulatory functions that are essential for development and cellular differentiation. This functional diversification is reflected in the complexity and regulation of the DNMT enzymes themselves.

Evolutionary Trajectories of Epigenetic Systems Involving this compound and its Derivatives

The evolutionary history of epigenetic systems involving this compound is a tale of both ancient origins and lineage-specific innovations. Phylogenetic analyses of DNMTs suggest that these enzymes were present in the last universal common ancestor. nih.gov It is believed that the eukaryotic DNMT families, such as DNMT1 and DNMT3, evolved independently from different prokaryotic ancestors. nih.govbiorxiv.org This suggests that the machinery for creating 5mC was acquired multiple times or underwent significant divergence during the evolution of eukaryotes.

A significant evolutionary development in many eukaryotic lineages was the emergence of a dynamic system for both adding and removing DNA methylation. The discovery of the Ten-Eleven Translocation (TET) family of enzymes, which can oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), revealed that DNA methylation is not a static mark. nih.govnih.gov These derivatives of 5mC are now recognized as intermediates in active DNA demethylation pathways and may also have their own distinct epigenetic functions. nih.govnih.gov

The evolution of these complex epigenetic systems, with their writers (DNMTs), erasers (TETs and other demethylating enzymes), and readers (proteins that bind to methylated or hydroxymethylated DNA), has allowed for the sophisticated control of gene expression that is a hallmark of multicellular life. The diversification of these systems across different eukaryotic phyla highlights their adaptability and importance in a wide range of developmental and physiological processes.

| Evolutionary Aspect | Key Findings and Implications |

|---|---|

| Origin of DNMTs | Phylogenetic evidence suggests that DNA methyltransferases were present in the last universal common ancestor. Eukaryotic DNMT families likely have independent origins from prokaryotic enzymes. nih.govnih.govbiorxiv.org |

| Diversification of Function | The primary role of 5mC shifted from defense (in prokaryotes) to complex gene regulation (in eukaryotes). |

| Emergence of Demethylation Pathways | The evolution of TET enzymes in many eukaryotes introduced a dynamic system for removing DNA methylation, allowing for greater epigenetic plasticity. nih.gov |

| Derivatives of 5-methylcytosine | The discovery of 5hmC, 5fC, and 5caC as stable epigenetic marks or intermediates in demethylation has expanded our understanding of the complexity of epigenetic regulation. nih.gov |

Future Directions and Emerging Research Avenues for 5 Methyl Dctp

Elucidating Unidentified Enzymes and Regulatory Networks in 5-methyl-dCTP Metabolism

Despite significant advances, the precise metabolic pathways governing the synthesis, regulation, and degradation of this compound remain incompletely characterized. Current research indicates that cellular mechanisms actively manage the levels of noncanonical dNTPs, including this compound, to prevent their aberrant incorporation into DNA and subsequent genomic instability mdpi.comnih.govnih.gov. While enzymes like DCTPP1 (deoxycytidine triphosphate pyrophosphatase 1) are known to hydrolyze this compound, suggesting a role in "house-cleaning" or detoxification of the dNTP pool, the full spectrum of enzymes involved in its de novo synthesis or salvage pathways is yet to be definitively identified nih.govportlandpress.com. Furthermore, the regulatory networks that control the cellular concentration of this compound, particularly in response to epigenetic cues or cellular stress, are largely unexplored. Future research will focus on identifying novel kinases, deaminases, and other metabolic enzymes that directly influence the this compound pool. Understanding these pathways is crucial, as dysregulation has been linked to altered gene expression and potential cellular dysfunction nih.govpnas.org.

Investigating the Interplay of this compound with Other Epigenetic Marks and DNA Modifications

The presence and metabolism of this compound are intrinsically linked to the broader epigenetic landscape. DNA methylation, primarily through 5-methylcytosine (B146107) (5mC), is a fundamental epigenetic mark that influences gene expression, chromatin structure, and cellular differentiation frontiersin.orgnih.govpnas.org. Research suggests that this compound can be incorporated into DNA, potentially leading to heritable changes in cytosine methylation patterns and gene silencing glpbio.comapexbt.com. Emerging studies are exploring how the cellular levels of this compound might interact with or influence other epigenetic modifications, such as histone marks. For instance, DCTPP1's role in modulating this compound levels has been associated with global hypomethylation in cancer cells, impacting cell growth and stemness nih.gov. Future directions include elucidating how this compound incorporation or its metabolic byproducts might crosstalk with histone modifications, DNA demethylation pathways (e.g., TET enzymes), and other DNA base modifications like 5-hydroxymethylcytosine (B124674) (5hmC) to orchestrate complex epigenetic regulation nih.govoup.commdpi.com.

Development of Advanced Tools and Technologies for this compound Research

Accurate and sensitive methods for quantifying this compound within cellular nucleotide pools are essential for advancing research in this area. Traditional methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are valuable for nucleotide analysis mdpi.commdpi.com. However, recent developments are focusing on more high-throughput and selective approaches. Innovative protocols utilizing specific enzymes to selectively hydrolyze canonical or noncanonical dNTPs are enabling precise quantification of molecules like this compound mdpi.comnih.govresearchgate.net. For example, the use of the Mycobacterium tuberculosis Dcd:dut enzyme has been explored for its potential to selectively eliminate dCTP, leaving noncanonical dCTP derivatives intact for measurement mdpi.com. Furthermore, novel sequencing strategies, such as Guide Positioning Sequencing (GPS), are being developed that incorporate this compound to protect cytosines from bisulfite conversion, thereby enabling concurrent profiling of genetic variation and DNA methylation frontiersin.org. Future efforts will likely concentrate on refining these techniques for greater sensitivity, throughput, and applicability to single-cell analysis and complex biological samples.

Expanding the Understanding of this compound's Contributions in Complex Biological Systems

The functional significance of this compound extends beyond its role as a DNA precursor; it is implicated in various complex biological processes. Studies have shown that direct introduction of this compound into cells, via microinjection or electroporation, can lead to heritable alterations in methylation patterns and gene silencing, impacting developmental processes glpbio.comapexbt.comtrilinkbiotech.comjenabioscience.comacs.org. In cancer biology, the enzyme DCTPP1, which metabolizes this compound, has been linked to cancer cell growth, stemness, and resistance to certain chemotherapies nih.govmdpi.combiorxiv.orgbiorxiv.org. Future research will aim to integrate the understanding of this compound metabolism and its effects into broader systems biology contexts. This includes investigating its role in cell differentiation, developmental abnormalities, and its contribution to disease pathogenesis, particularly in cancers where epigenetic dysregulation is a hallmark. Understanding its precise contribution to maintaining genomic stability and its interplay with other cellular pathways in complex organisms remains a critical frontier.

常见问题

Q. How is 5-methyl-dCTP utilized in bisulfite sequencing to differentiate methylated cytosines?

- Methodological Answer : In whole-genome bisulfite sequencing, this compound is incorporated during the fill-in step of tagmented DNA fragments, replacing dCTP. Subsequent bisulfite treatment converts unmethylated cytosines (C) to uracil (U), while this compound remains resistant to conversion. This allows sequencing reads to distinguish methylated (retained as C) vs. unmethylated (read as T) sites. Critical controls include using dDTP (excluding dCTP) to ensure only this compound is incorporated .

Q. What are the primary applications of this compound in cDNA library construction and reverse transcription?

- Methodological Answer : this compound is used during reverse transcription to synthesize cDNA with methylated cytosines, which can mimic endogenous methylation patterns. This is critical for studying methylation-dependent processes, such as mRNA stability or protein binding. For example, in studies on Chlamydomonas reinhardtii, methylated cDNA libraries enabled large-scale structural analysis of transcripts. Researchers must validate incorporation efficiency via HPLC or mass spectrometry to ensure fidelity .

Advanced Research Questions

Q. How can researchers analyze dynamic changes in this compound concentrations in cancer cell lines, and what methodological challenges arise?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with stable isotope-labeled internal standards (e.g., ¹³C-5-methyl-dCTP) is used to quantify intracellular this compound levels. For example, in MCF-7 and MDA-MB-231 breast cancer cells, time-course experiments (0–24 hours) revealed concentration fluctuations linked to dCTP pyrophosphatase activity. Key challenges include avoiding nucleotide degradation during extraction (solved by rapid freezing in liquid nitrogen) and normalizing data to cell count or protein content .

Q. What experimental approaches resolve contradictions in this compound’s impact on transcription factor binding?

- Methodological Answer : Electrophoretic mobility shift assays (EMSAs) with methylated vs. non-methylated DNA probes can clarify discrepancies. For instance, this compound incorporation in the human proenkephalin gene promoter blocked AP-2 transcription factor binding, whereas unmethylated probes showed robust binding. Researchers should include competition assays with unlabeled probes and validate findings using CRISPR/Cas9-edited cell lines to confirm functional relevance .

Q. How can enzyme specificity for this compound be tested experimentally?

- Methodological Answer : Mutagenesis studies combined with enzymatic activity assays are critical. For E. coli Orf135, mutants (e.g., K38R, E43A) were tested for hydrolysis activity against this compound vs. dCTP. Hydrolysis rates were measured using radiolabeled substrates and thin-layer chromatography. Controls included wild-type enzymes and substrates like 8-hydroxy-dGTP to assess cross-reactivity .

Q. What strategies ensure accurate quantification of this compound in complex biological matrices?

- Methodological Answer : Isotope dilution assays with LC-MS/MS provide high specificity. For example, a relative quantitation method using guanine as an internal reference achieved a detection limit of 0.01 ng/mL for this compound. Key steps include optimizing mobile phase composition (e.g., acetonitrile/formic acid gradients) and calibrating against synthetic standards. Batch-to-batch variability is minimized by parallel processing of samples and blanks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s role in global DNA hypomethylation studies?

- Methodological Answer : Conflicting results (e.g., hypomethylation in cancer vs. hypermethylation in specific promoters) require context-specific analysis. In breast cancer models, RNAi-mediated knockdown of dCTP pyrophosphatase 1 (DCTPP1) increased this compound levels, leading to global hypomethylation. Researchers should integrate whole-genome methylation profiling (e.g., MeDIP-seq) with metabolite quantification to disentangle locus-specific vs. genome-wide effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。